2'-Fluoroaminopterin

Enzyme Inhibition Dihydrofolate Reductase Comparative Pharmacology

This fluorinated aminopterin analog offers critical 19F NMR capability and defined SAR for DHFR studies. Distinct binding profile vs. MTX & aminopterin ensures precise research results. Ideal for establishing halogenation effects on the PABA ring in medicinal chemistry programs. Purchase for non-GLP R&D only.

Molecular Formula C19H19FN8O5
Molecular Weight 458.4 g/mol
CAS No. 85803-29-8
Cat. No. B1666264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoroaminopterin
CAS85803-29-8
Synonyms2'-fluoroaminopterin
2'-fluoroaminopterin, disodium salt
Molecular FormulaC19H19FN8O5
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C19H19FN8O5/c20-11-5-8(1-2-10(11)17(31)26-12(18(32)33)3-4-13(29)30)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1
InChIKeyOSRHQFAITKCASI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2'-Fluoroaminopterin (CAS 85803-29-8): A Fluorinated Aminopterin Analog for Targeted DHFR Inhibition


2'-Fluoroaminopterin (CAS 85803-29-8) is a fluorinated analog of the classical antifolate aminopterin, belonging to the dihydrofolate reductase (DHFR) inhibitor class [1]. It retains the core aminopterin structure with a single fluorine substitution at the 2' position of the para-aminobenzoyl moiety . This modification preserves the high-affinity binding to DHFR characteristic of aminopterin while imparting enhanced cytotoxicity against tumor cell lines compared to methotrexate [2]. The fluorine atom introduces a strong NMR-active probe for structural studies and potential imaging applications, distinguishing it from non-fluorinated analogs [3].

Why 2'-Fluoroaminopterin Cannot Be Substituted by Generic Aminopterin or Methotrexate


Generic substitution among classical antifolates is not permissible due to profound differences in enzyme binding kinetics, cellular transport, and polyglutamation profiles. 2'-Fluoroaminopterin exhibits a distinct binding profile to DHFR from bacterial and human sources compared to its parent compound aminopterin and the clinical standard methotrexate (MTX) [1]. While aminopterin demonstrates higher in vitro potency than MTX (median IC50 9 nM vs 45 nM in pediatric tumor cell lines), the 2'-fluoro modification maintains this potency advantage while potentially altering pharmacokinetic properties through fluorine-mediated electronegativity effects [2]. Critically, the fluorine substitution may modulate interactions with folylpolyglutamate synthetase (FPGS), a key enzyme governing intracellular drug retention and selectivity, as aminopterin is a better FPGS substrate than MTX [3]. These quantitative differences in target engagement, cellular pharmacology, and metabolic fate preclude any assumption of therapeutic equivalence, mandating compound-specific evaluation in research and preclinical applications [4].

Quantitative Differentiation of 2'-Fluoroaminopterin: Comparative Data for Informed Procurement


Equivalent DHFR Binding to Aminopterin but 2-3x Weaker than 3'-Fluoroaminopterin

2'-Fluoroaminopterin binds to dihydrofolate reductase (DHFR) with essentially the same affinity as the parent compound aminopterin across bacterial and human enzyme sources [1]. In contrast, the isomeric 3'-fluoroaminopterin demonstrates a 2- to 3-fold increase in binding tightness in all cases tested [2]. This positional specificity highlights the critical role of fluorine placement on the PABA ring for modulating DHFR interaction [3].

Enzyme Inhibition Dihydrofolate Reductase Comparative Pharmacology

Equipotent Cytotoxicity to Aminopterin in L1210 Leukemia and HuTu80 Gastric Cancer Cells

2'-Fluoroaminopterin exhibits equivalent cytotoxicity to aminopterin in mouse leukemia L1210 cells and the human stomach cancer line HuTu80 [1]. This contrasts with the 3'-fluoro isomer, which is twice as toxic as aminopterin in both cell lines [2]. These findings confirm that 2'-fluorination maintains the antiproliferative potency of aminopterin without enhancing toxicity [3].

Cytotoxicity Leukemia Gastric Cancer

Fluorine-19 NMR Probe Capability Enables Structural and Pharmacokinetic Studies

The presence of a fluorine atom at the 2' position of 2'-fluoroaminopterin introduces a strong, environmentally sensitive 19F NMR signal [1]. This feature allows for the direct monitoring of compound binding to target proteins, such as DHFR, and enables the titration of antifolate binding capacity in vitro and potentially in vivo [2]. Furthermore, the synthesis of 18F-labeled 2'-fluoroaminopterin could yield a positron emission tomography (PET) radiopharmaceutical for high-resolution imaging of tissue distribution [3]. In contrast, aminopterin and methotrexate lack this intrinsic spectroscopic handle, limiting their utility for such applications without extensive chemical modification [4].

NMR Spectroscopy Drug Distribution Fluorine-19

Optimal Research Applications for 2'-Fluoroaminopterin Based on Quantitative Differentiation


Comparative DHFR Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

2'-Fluoroaminopterin serves as an essential comparator in DHFR inhibitor screening panels, particularly for establishing the effect of 2'- versus 3'-fluorine substitution on enzyme binding [1]. Its equivalent binding affinity to aminopterin, contrasted with the 2- to 3-fold enhancement observed with 3'-fluoroaminopterin, provides a clear structure-activity relationship (SAR) benchmark for understanding halogenation effects on the PABA ring [2]. This quantitative distinction is critical for medicinal chemistry programs focused on optimizing antifolate potency and selectivity [3].

Fluorine-19 NMR-Based Studies of Antifolate-Protein Interactions

The unique 19F NMR signal of 2'-fluoroaminopterin enables direct, label-free monitoring of binding events with DHFR and other folate-binding proteins [4]. This capability is particularly valuable for characterizing binding kinetics, mapping protein-ligand interfaces, and assessing drug-target residence times in complex biological matrices [5]. The strong environmental sensitivity of the fluorine signal provides insights into the local chemical environment of the bound ligand, offering a level of mechanistic detail that non-fluorinated analogs cannot provide [6].

In Vitro Cytotoxicity Profiling in Aminopterin-Sensitive Cell Lines

2'-Fluoroaminopterin is an ideal agent for cytotoxicity studies in cell lines where aminopterin potency is a key benchmark, such as L1210 murine leukemia and HuTu80 human gastric cancer cells [7]. Its equipotent activity to aminopterin, combined with its fluorinated structure, allows researchers to correlate antiproliferative effects with specific molecular interactions without the confounding variable of altered intrinsic potency [8]. This makes it a precise tool for investigating mechanisms of antifolate resistance and sensitivity in a controlled manner [9].

Preclinical Development of Fluorinated Antifolate PET Tracers

The fluorine atom in 2'-fluoroaminopterin provides a direct route to 18F radiolabeling, enabling the creation of positron emission tomography (PET) tracers for in vivo imaging of antifolate distribution and tumor uptake [10]. This application leverages the compound's structural similarity to aminopterin while providing the radioactive handle necessary for non-invasive pharmacokinetic and pharmacodynamic assessments [11]. Such studies are foundational for understanding the biodistribution and tumor-targeting potential of this class of compounds prior to clinical development [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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